molecular formula C12H17NO2 B2676958 3-Methyl-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2201692-87-5

3-Methyl-2-[(oxan-3-yl)methoxy]pyridine

Cat. No.: B2676958
CAS No.: 2201692-87-5
M. Wt: 207.273
InChI Key: POFZUZNNWFKRPT-UHFFFAOYSA-N
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Description

3-Methyl-2-[(oxan-3-yl)methoxy]pyridine is a chemical compound with the molecular formula C10H15NO2. It is also known as Moxaverine, which is a smooth muscle relaxant drug used in the treatment of functional gastrointestinal disorders. This compound has a pyridine ring with a methoxy group and an oxane ring with a methyl group attached to it.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of pyridine derivatives have been a significant area of research. One study focused on synthesizing various pyridine derivatives, including those related to 3-Methyl-2-[(oxan-3-yl)methoxy]pyridine, and investigated their structural features using IR and electronic spectroscopy. The optical properties of these compounds were explored through UV–vis absorption and fluorescence spectroscopy, highlighting the influence of different substituents on their emission spectra. The structural integrity of specific compounds was further confirmed through single-crystal X-ray diffraction methods (Cetina, Tranfić, Sviben, & Jukić, 2010).

Catalytic Applications

Another aspect of research on pyridine derivatives includes their use in catalysis. For instance, (imino)pyridine ligands have been synthesized and employed in palladium(II) complexes, demonstrating selective catalytic activities for ethylene dimerization. These findings reveal the potential of such compounds in industrial catalysis, showcasing their effectiveness in producing specific chemical products (Nyamato, Ojwach, & Akerman, 2015).

Enhancement in Solar Cell Performance

The application of pyridine derivatives extends to the improvement of dye-sensitized solar cells (DSSCs). By synthesizing specific pyridine-anchor co-adsorbents, researchers have been able to enhance the performance of co-sensitized solar cells, achieving higher conversion efficiency. This work illustrates the role of these compounds in overcoming limitations in solar energy conversion and highlights their potential in renewable energy technologies (Wei et al., 2015).

Methoxycarbonylation of Olefins

Research on pyridine derivatives has also explored their role in the methoxycarbonylation of olefins, where specific ligands were reacted with palladium complexes to form catalysts. These catalysts showed activity in converting higher olefins to linear and branched esters, indicating their utility in chemical synthesis processes. Such studies provide insights into the versatility of pyridine derivatives in catalysis, offering pathways to synthesize valuable chemical products (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Fluorescent Sensing

Additionally, pyridine derivatives have been investigated for their potential in fluorescent sensing, particularly in detecting metal ions. A novel small molecule fluorescent sensor based on a pyridine-pyridone scaffold was developed for Zn2+ detection, demonstrating the chelation-enhanced fluorescence effect. Such research underscores the utility of pyridine derivatives in analytical chemistry and sensor technology, offering sensitive and selective detection methods for various applications (Hagimori et al., 2011).

Properties

IUPAC Name

3-methyl-2-(oxan-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-4-2-6-13-12(10)15-9-11-5-3-7-14-8-11/h2,4,6,11H,3,5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFZUZNNWFKRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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